2-(Pentyloxy)pyrimidin-5-amine
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Overview
Description
2-(Pentyloxy)pyrimidin-5-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound has a pentyloxy group attached to the second carbon and an amino group attached to the fifth carbon of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentyloxy)pyrimidin-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with pentanol in the presence of a base to form 2-(pentyloxy)pyrimidine. This intermediate is then subjected to amination using ammonia or an amine source to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pentyloxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Sodium hydroxide or potassium carbonate for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Pentyloxy)pyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is studied for its effects on biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Pentyloxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler derivative with similar biological activities.
2-(Methoxy)pyrimidin-5-amine: Another derivative with a methoxy group instead of a pentyloxy group.
Uniqueness
2-(Pentyloxy)pyrimidin-5-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives. Its pentyloxy group may enhance its lipophilicity and membrane permeability, making it a valuable compound in drug development .
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-pentoxypyrimidin-5-amine |
InChI |
InChI=1S/C9H15N3O/c1-2-3-4-5-13-9-11-6-8(10)7-12-9/h6-7H,2-5,10H2,1H3 |
InChI Key |
DKNAMMSFNMUKMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=NC=C(C=N1)N |
Origin of Product |
United States |
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